2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE
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Overview
Description
2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenylmethyl group and an N-phenylacetamide moiety. It is of interest in various fields of scientific research due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Substitution with 4-Methylphenylmethyl Group: The piperazine ring is then substituted with a 4-methylphenylmethyl group through a nucleophilic substitution reaction.
Attachment of N-Phenylacetamide Moiety: The final step involves the acylation of the substituted piperazine with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group of the N-phenylacetamide moiety, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, halo, or sulfonyl derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in studies exploring its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE: A closely related compound with similar structural features but different pharmacological properties.
N-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-2-PHENYLACETAMIDE: Another analog with variations in the acylation pattern.
Uniqueness
2-{4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}-N-PHENYLACETAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of the N-phenylacetamide moiety. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-17-7-9-18(10-8-17)15-22-11-13-23(14-12-22)16-20(24)21-19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJNNYLVLMAVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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